molecular formula C16H11Cl2NO2 B12524247 (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone CAS No. 722547-45-7

(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone

Cat. No.: B12524247
CAS No.: 722547-45-7
M. Wt: 320.2 g/mol
InChI Key: ZCILOHLPICXOCO-UHFFFAOYSA-N
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Description

(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is an organic compound that features a dichloropyridine and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The dichloropyridine moiety can interact with nucleophilic sites on proteins or enzymes, while the benzofuran moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is unique due to the combination of the dichloropyridine and benzofuran moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

722547-45-7

Molecular Formula

C16H11Cl2NO2

Molecular Weight

320.2 g/mol

IUPAC Name

(2,6-dichloropyridin-4-yl)-(2-ethyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C16H11Cl2NO2/c1-2-11-15(10-5-3-4-6-12(10)21-11)16(20)9-7-13(17)19-14(18)8-9/h3-8H,2H2,1H3

InChI Key

ZCILOHLPICXOCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=NC(=C3)Cl)Cl

Origin of Product

United States

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